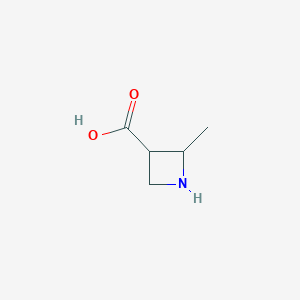

2-Methylazetidine-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-4(2-6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHVBSWLQDUYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methylazetidine 3 Carboxylic Acid and Its Derivatives

Construction of the Azetidine (B1206935) Ring System

The formation of the strained four-membered azetidine ring is the critical step in the synthesis of 2-methylazetidine-3-carboxylic acid. Several key strategies have been employed to achieve this, including intramolecular cyclizations, cycloaddition reactions, and ring rearrangements.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for forming the azetidine ring. acs.org This approach typically involves a nucleophilic attack by a nitrogen atom on an electrophilic carbon center within the same molecule, leading to the formation of the cyclic structure.

A prevalent strategy involves the cyclization of γ-amino alcohols or their derivatives. For instance, a multi-step synthesis starting from 3-amino-1-propanol can yield azetidine. wikipedia.org A key step in many of these syntheses is the activation of the hydroxyl group to create a good leaving group, facilitating the intramolecular SN2 reaction. Common activating agents include mesyl chloride and tosyl chloride. The subsequent ring closure is often induced by a base. organic-chemistry.org

Another powerful intramolecular approach is the palladium-catalyzed amination of C(sp³)–H bonds. This method allows for the formation of functionalized azetidines from picolinamide-protected amine substrates. The reaction proceeds via reductive elimination at an alkyl–Pd(IV) intermediate, promoted by an oxidant and an additive. rsc.org

A robust synthesis of azetidine-3-carboxylic acid has been achieved through a process involving the triflation of diethyl bis(hydroxymethyl)malonate, followed by intramolecular cyclization with an amine to form the azetidine ring. Subsequent decarboxylation yields the desired azetidine-3-carboxylic acid. google.com

| Starting Material | Key Reagents | Product | Reference |

| 3-amino-1-propanol | - | Azetidine | wikipedia.org |

| Picolinamide-protected amines | Palladium catalyst, oxidant, additive | Functionalized azetidines | rsc.org |

| Diethyl bis(hydroxymethyl)malonate | Triflic anhydride, amine, then decarboxylation | Azetidine-3-carboxylic acid | google.com |

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Cycloaddition reactions provide a direct and atom-economical route to the azetidine ring. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a notable example, though it is less developed than its all-carbon counterpart. rsc.org This reaction can be promoted by visible light using a photocatalyst to activate a suitable precursor. For example, 2-isoxazoline-3-carboxylates have been used as oxime precursors in an iridium(III)-catalyzed aza-Paterno-Büchi reaction to synthesize azetidines. rsc.org

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a widely used method for the synthesis of β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines. acs.orgmdpi.com The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions. mdpi.com

Furthermore, [3+1] cycloaddition reactions have also been developed. For example, a relay catalysis strategy involving the reaction of cyclopropane (B1198618) 1,1-diesters with aromatic amines can furnish azetidines. organic-chemistry.org Another approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, leading to a formal [3+1] ring expansion to yield highly substituted methylene azetidines. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Aza Paternò–Büchi | Imine, Alkene | Photochemical | Azetidine | rsc.org |

| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylate, Alkene | Ir(III) photocatalyst, visible light | Azetidine | rsc.org |

| Staudinger Synthesis | Ketene, Imine | - | β-Lactam (Azetidin-2-one) | acs.orgmdpi.com |

| [3+1] Annulation | Cyclopropane 1,1-diester, Aromatic amine | Relay catalysis | Azetidine | organic-chemistry.org |

| [3+1] Ring Expansion | Methylene aziridine (B145994), Rhodium-bound carbene | - | Methylene azetidine | nih.gov |

Ring Rearrangement Strategies (e.g., Aziridine Isomerization to Azetidines)

Ring rearrangement strategies offer an alternative pathway to the azetidine core, often starting from more readily accessible ring systems like aziridines. One such method involves the thermal isomerization of alkyl 2-(bromomethyl)aziridine-2-carboxylates to the corresponding alkyl 3-bromoazetidine-3-carboxylates. nih.gov The aziridines, being the kinetically favored products of the initial cyclization, can be converted to the thermodynamically more stable azetidines. nih.gov

A particularly innovative approach is the biocatalytic one-carbon ring expansion of aziridines to azetidines. This has been achieved using an engineered "carbene transferase" enzyme, which catalyzes a highly enantioselective nih.govresearchgate.net-Stevens rearrangement. nih.gov This enzymatic approach offers exceptional stereocontrol over the rearrangement process. nih.gov

| Starting Material | Key Transformation | Product | Reference |

| Alkyl 2-(bromomethyl)aziridine-2-carboxylate | Thermal isomerization | Alkyl 3-bromoazetidine-3-carboxylate | nih.gov |

| Aziridine | Biocatalytic nih.govresearchgate.net-Stevens rearrangement | Azetidine | nih.gov |

Functionalization of the Azetidine Core

Once the azetidine ring is constructed, further modifications can be made to introduce or alter functional groups. These transformations are crucial for synthesizing a diverse range of this compound derivatives.

Nucleophilic Substitution Reactions

The azetidine ring can be susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen. For instance, 3-bromoazetidine-3-carboxylic acid derivatives can undergo nucleophilic substitution with various nucleophiles, including carbon, sulfur, oxygen, and nitrogen nucleophiles. nih.gov This allows for the introduction of a wide array of functional groups at the C3 position.

Furthermore, the nitrogen atom of the azetidine ring itself is nucleophilic and can participate in reactions. N-alkylation and N-acylation are common transformations performed on the azetidine nitrogen. researchgate.net

| Substrate | Nucleophile | Product | Reference |

| 3-Bromoazetidine-3-carboxylate | C, S, O, N nucleophiles | 3-Substituted azetidine-3-carboxylate | nih.gov |

| Azetidine derivative | Alkylating/Acylating agent | N-alkylated/N-acylated azetidine | researchgate.net |

Oxidation and Reduction Pathways

Oxidation and reduction reactions are fundamental for interconverting functional groups on the azetidine ring. A key transformation is the reduction of β-lactams (azetidin-2-ones) to azetidines. acs.org This is a widely used method due to the ready availability of β-lactams from the Staudinger synthesis. acs.org Common reducing agents for this purpose include diborane, lithium aluminum hydride, and alanes. acs.org

Oxidation reactions can also be employed to modify the azetidine core. For example, 2-alkylideneazetidines can be readily oxidized with ozone to the corresponding β-lactams. organic-chemistry.org

| Substrate | Reagent | Product | Reference |

| β-Lactam (Azetidin-2-one) | Diborane, LiAlH₄, or Alanes | Azetidine | acs.org |

| 2-Alkylideneazetidine | Ozone (O₃) | β-Lactam (Azetidin-2-one) | organic-chemistry.org |

Wolff Rearrangement Applications in 2-Oxoazetidine-3-carboxylic Acid Synthesis

The Wolff rearrangement is a powerful reaction in organic chemistry for converting α-diazocarbonyl compounds into ketenes, which can subsequently be trapped by various nucleophiles. nih.gov This rearrangement has been effectively applied to the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives, which are valuable precursors and analogues of the target compound. acs.orgorganic-chemistry.orgnih.gov The general strategy involves the thermal or microwave-assisted rearrangement of diazotetramic acids (cyclic α-diazo-β-ketoamides). acs.org

The process begins with the formation of a ketene intermediate through the loss of dinitrogen from the diazotetramic acid, followed by a 1,2-rearrangement. nih.govacs.org This highly reactive ketene is then trapped in situ by a nucleophile present in the reaction mixture. This method is advantageous as it allows for the introduction of diverse substituents at the exocyclic carbonyl group in the final step of the synthesis. acs.orgnih.gov A wide array of nucleophiles, including various aromatic and aliphatic amines, alcohols, and thiols, can be employed to generate a library of structurally diverse β-lactam amides and esters. organic-chemistry.orgnih.gov

A key feature of this method is its stereochemical outcome. When chiral, 5-monosubstituted diazotetramic acids are used, the Wolff rearrangement and subsequent nucleophilic trapping proceed to form exclusively the trans-diastereomeric β-lactam products. acs.orgnih.gov This stereospecificity is a significant advantage for synthesizing enantiopure compounds. The reaction is often promoted thermally, with microwave assistance providing an efficient method for the transformation. acs.orgorganic-chemistry.org

| Diazotetramic Acid Precursor | Nucleophile | Product Type | Key Feature |

|---|---|---|---|

| 5-monosubstituted diazotetramic acids | Aromatic Amines (e.g., p-methoxyphenylamine) | trans-Amide | Exclusive trans-diastereoselectivity |

| 5-monosubstituted diazotetramic acids | Aliphatic Amines | trans-Amide | High diastereoselectivity |

| Spirocyclic diazotetramic acids | Alcohols | Ester | Access to spirocyclic β-lactams |

| Various diazotetramic acids | Thiols | Thioester | Broad substrate scope |

| Chiral diazotetramic acids | Various N, O, S-nucleophiles | Chiral Amides, Esters, Thioesters | Forms exclusively trans-diastereomers acs.orgnih.gov |

Palladium-Catalyzed C(sp³)–H Amination

A powerful and modern approach for the synthesis of saturated N-heterocycles, including azetidines, is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.orgorganic-chemistry.orgnih.gov This method allows for the direct formation of the azetidine ring from an acyclic amine precursor, leveraging a directing group to achieve high regioselectivity.

The strategy typically employs a picolinamide (B142947) (PA) protected amine substrate. organic-chemistry.orgnih.gov The picolinamide group acts as a directing group, coordinating to the palladium catalyst and positioning it to activate a specific γ-C(sp³)–H bond. The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) pathway. organic-chemistry.org The reaction sequence involves N-directed C–H palladation to form a palladacycle intermediate, which is then oxidized from Pd(II) to a high-valent Pd(IV) species. researchgate.net This is followed by a crucial C–N reductive elimination step that forms the azetidine ring and regenerates the active palladium catalyst. researchgate.net

This methodology is notable for its efficiency, often requiring low catalyst loadings and utilizing inexpensive reagents under convenient operating conditions. organic-chemistry.orgnih.govpsu.edu It has been successfully applied to transform primary γ-C–H bonds (i.e., methyl groups) into C–N bonds, yielding azetidines with high diastereoselectivity. organic-chemistry.org The use of a removable directing group like picolinamide makes this an attractive route for synthesizing complex azetidine structures from readily available starting materials. acs.orgresearchgate.net

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Typically Pd(OAc)₂ with an oxidant. | cam.ac.uk |

| Directing Group | Picolinamide (PA) is commonly used to direct the C-H activation to the γ-position. | organic-chemistry.orgnih.gov |

| Activated Bond | Unactivated C(sp³)–H bonds, including those of methyl groups. | organic-chemistry.orgpsu.edu |

| Mechanism | Involves a Pd(II)/Pd(IV) catalytic cycle with a C-N reductive elimination step. | organic-chemistry.orgresearchgate.net |

| Selectivity | Predictable regioselectivity and high diastereoselectivity. | organic-chemistry.org |

| Application | Synthesis of substituted azetidines from acyclic amine precursors. | acs.org |

Decarboxylative (Hetero)arylation

Decarboxylative cross-coupling has emerged as a powerful strategy for forming C–C bonds, using readily available carboxylic acids as substitutes for traditional organometallic reagents. nih.gov Recent advances in photoredox catalysis have enabled the decarboxylative arylation of saturated carboxylic acids, including derivatives of azetidine-3-carboxylic acid. acs.org

A unified method employing dual iridium/nickel metallaphotoredox catalysis under low-energy orange light has been developed for this transformation. acs.org In this system, an N-Boc protected azetidine-3-carboxylic acid can be coupled with a variety of aryl halides. The reaction proceeds through the generation of a radical species following decarboxylation of the acid. The use of an iridium photocatalyst facilitates this process under mild conditions. This method is significant as it circumvents the limitations of traditional cross-coupling, which often struggles with "unstabilized" alkyl carboxylic acids that lack an adjacent heteroatom to stabilize the radical intermediate. acs.org

The protocol can be applied to primary, secondary, and even bridged tertiary acids. acs.org For acids that are particularly challenging, they can first be activated in a one-pot procedure as redox-active esters (RAEs) to improve coupling efficiency. This approach provides a direct route to C(sp²)-C(sp³) coupled products, linking the azetidine core to diverse aryl and heteroaryl moieties, which are prevalent in drug pharmacophores. acs.orgacs.org

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of substituted azetidines is crucial for their application in peptidomimetics and drug design. Various strategies have been developed to access specific enantiomers and diastereomers of this compound and related structures.

Enantioselective and Diastereoselective Routes

Enantioselective and diastereoselective methods are paramount for producing optically pure azetidine derivatives. One common approach is the diastereoselective cyclization of a chiral precursor. For instance, the intramolecular alkylation to form the azetidine ring can proceed with high diastereoselectivity when the starting material contains existing stereocenters. acs.org

Another powerful strategy is the use of organocatalysis. For example, an enantioselective domino reaction based on the aza-Morita-Baylis-Hillman (aza-MBH) process, using chiral acid-base organocatalysts, has been developed to produce highly functionalized azetidines with excellent enantioselectivity (up to 98% ee). psu.edu Furthermore, one-pot diastereoselective syntheses can be achieved by reacting enantiomerically pure amino acids, such as L-cysteine or D-penicillamine, with dialdehydes to create fused heterocyclic systems where new asymmetric centers are formed with high stereocontrol. nih.gov These methods demonstrate how the stereochemistry of readily available starting materials can be used to direct the formation of new chiral centers during the synthesis.

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a classical and effective strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction step. After the desired stereocenter is set, the auxiliary is removed.

Several chiral auxiliaries have been successfully employed in the synthesis of chiral azetidine carboxylic acids:

(S)-Phenylglycinol: This resolving agent has been used to separate enantiomers of 2-methyl-azetidine-2-carboxylic acid. psu.edu It reacts with the racemic acid to form diastereomeric amides, which can be separated by chromatography. Subsequent hydrolysis releases the enantiomerically pure amino acid. psu.edu

Optically Active α-Methylbenzylamine: This auxiliary has been used for the asymmetric synthesis of azetidine-2-carboxylic acid. acs.org It is incorporated into the precursor to guide an intramolecular alkylation step, leading to the formation of the chiral azetidine ring. acs.org

Chiral Oxazolidinones: These auxiliaries are widely used in asymmetric synthesis. For example, they can mediate the conjugate hydride reduction of an α,β-unsaturated precursor, followed by asymmetric protonation of the resulting enolate, to create new stereogenic centers with high control. rsc.org This approach is attractive for synthesizing optically active heterocycles. rsc.org

(S)-1-Phenylethylamine: This auxiliary has served as both a chiral director and a nitrogen atom donor in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids.

| Chiral Auxiliary | Application | Key Transformation | Reference |

|---|---|---|---|

| (S)-Phenylglycinol | Resolution of 2-methyl-azetidine-2-carboxylic acid | Formation and separation of diastereomeric amides | psu.edu |

| α-Methylbenzylamine | Asymmetric synthesis of azetidine-2-carboxylic acid | Directing intramolecular alkylation | acs.org |

| Chiral Oxazolidinones | Enantioselective synthesis of heterocyclic carboxylic acids | Conjugate reduction and asymmetric protonation | rsc.org |

| (S)-1-Phenylethylamine | Synthesis of optically active azetidine-2,4-dicarboxylic acid | Directing cyclization and serving as N-source |

Control of Absolute Configuration

The ultimate goal of stereoselective synthesis is the reliable control of the absolute configuration of the final product. This is typically achieved by using a chiral starting material, catalyst, or auxiliary whose own absolute configuration is known. The configuration of the newly formed stereocenters is then confirmed through analytical methods.

A definitive method for determining absolute configuration is single-crystal X-ray crystallography. psu.edu In syntheses involving chiral auxiliaries, a common workflow is to synthesize diastereomers, separate them, and then analyze the crystal structure of one of the pure diastereomers. Since the absolute configuration of the chiral auxiliary is known, the absolute configuration of the new stereocenter(s) in the substrate can be unambiguously assigned. psu.edu For example, the absolute configuration of a quaternary center in a 2-methyl-azetidine derivative was assigned by X-ray analysis of its amide with (S)-phenylglycinol. psu.edu Similarly, the configuration of an azetidine-2,4-dicarboxylic acid was determined based on the X-ray structure of a derivative containing the (S)-1-phenylethylamine moiety. This combination of stereocontrolled synthesis and rigorous structural analysis ensures access to specific, well-defined stereoisomers.

Synthesis of Polyhydroxylated Azetidine Iminosugar Analogues

The synthesis of polyhydroxylated azetidine iminosugars, which are analogues of natural sugars where the endocyclic oxygen is replaced by a nitrogen atom, represents a significant area of research. These compounds are of interest for their potential as glycosidase inhibitors. A common and efficient strategy for creating these complex molecules often begins with readily available carbohydrates, such as D-glucose.

One practical approach involves the transformation of D-glucose into a key azetidine ring skeleton. This process typically starts with the preparation of an intermediate like 3-amino-N-benzyloxycarbonyl-3-deoxy-6-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-α-D-glucofuranose. This intermediate is then converted to a C-5-OMs derivative. The crucial step for forming the four-membered azetidine ring is an intramolecular nucleophilic displacement of the C-5-OMs group by the 3-amino functionality, which is generated in situ. This cyclization yields the core azetidine structure with an additional hydroxymethyl group.

From this key azetidine intermediate, various analogues can be synthesized. For instance, removal of the 1,2-acetonide protecting group, followed by reduction and hydrogenolysis, can afford a polyhydroxylated azetidine iminosugar. Alternatively, cleaving the C1-anomeric carbon to produce a C2-aldehyde, which can then be either reduced or oxidized followed by hydrogenolysis, leads to different derivatives. This divergent pathway allows for the creation of compounds like 2,4-bis(hydroxymethyl) azetidine iminosugars and (2S,3R,4S)-3-hydroxy-4-(hydroxymethyl)-N-methylazetidine-2-carboxylic acid.

Another sophisticated approach involves the stereodivergent synthesis of polyhydroxylated bicyclic azetidine scaffolds, such as 6-azabicyclo[3.2.0]heptane derivatives. rsc.org This strategy relies on a common bicyclic β-lactam precursor. rsc.org The formation of this precursor is achieved through a cationic Dieckmann-type reaction, which is a less common but effective method for this purpose. rsc.org Following the creation of the β-lactam, IBX-mediated desaturation is performed. This allows for subsequent substrate-controlled diastereoselective oxidations, enabling the divergent synthesis of novel iminosugar mimics. rsc.org

Table 1: Synthetic Pathway for Azetidine Iminosugar Analogues from D-Glucose

| Step | Description | Key Reagents/Process |

|---|---|---|

| 1 | Preparation of Amino-Deoxy Sugar | Starting from D-glucose, creation of 3-amino-N-benzyloxycarbonyl-3-deoxy-6-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-α-D-glucofuranose. |

| 2 | Mesylation | Conversion of the C-5 hydroxyl group to a good leaving group (mesylate). |

| 3 | Azetidine Ring Formation | Intramolecular nucleophilic displacement of the C-5-OMs group by the in situ generated 3-amino group. |

| 4 | Deprotection & Reduction | Removal of protecting groups (e.g., 1,2-acetonide) and subsequent reduction to yield polyhydroxylated azetidine iminosugar. |

| 5 | Alternative Pathway (Oxidation) | Cleavage of the anomeric carbon, oxidation of the resulting aldehyde, and hydrogenolysis to form N-methylazetidine-2-carboxylic acid derivatives. |

Synthetic Challenges and Innovations in Azetidine Chemistry

The synthesis of azetidines presents considerable challenges to organic chemists, primarily due to the inherent ring strain of the four-membered heterocycle. rsc.orgrsc.org This strain, estimated at approximately 25.4 kcal/mol, is significant and makes the azetidine ring susceptible to decomposition and ring-opening reactions, which are not as prevalent in larger, more stable heterocycles like pyrrolidines. rsc.orgnih.gov This inherent instability complicates synthetic routes and often requires carefully controlled reaction conditions. mdpi.comumich.edu

Despite these difficulties, the same ring strain that poses a challenge also endows azetidines with unique reactivity that can be harnessed for novel chemical transformations. rsc.orgrsc.org This has driven the development of innovative synthetic methods to construct and functionalize these valuable scaffolds. rsc.org

Recent breakthroughs have provided more efficient and versatile pathways to azetidine derivatives:

Palladium-Catalyzed C-H Amination: One significant advancement is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org This method utilizes a picolinamide (PA) protecting group to direct the cyclization. organic-chemistry.org The key to this transformation is the reductive elimination at an alkyl–Pd(IV) intermediate, which is promoted by an oxidant like benziodoxole tosylate. rsc.org This process allows for the formation of functionalized azetidines from readily available amine substrates under relatively mild conditions. organic-chemistry.orgacs.org

Photochemical Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful, atom-economical method for synthesizing azetidines. rsc.orgchemrxiv.org Recent innovations involve using visible light to mediate this reaction, often employing acyclic oximes or sulfonylimines as the imine component. chemrxiv.orgnih.govacs.org Matching the frontier molecular orbital energies of the alkene and the imine equivalent through triplet energy transfer catalysis has been shown to be crucial for the success of these reactions. nih.gov

Strain-Release Driven Synthesis: Chemists have also exploited the high ring strain of precursors like azabicyclo[1.1.0]butanes to drive the formation of azetidines. nih.govacs.orgorganic-chemistry.org In this strategy, a highly strained species such as azabicyclo[1.1.0]butyl lithium is generated and trapped with an electrophile, for example, a boronic ester. nih.govacs.org The resulting intermediate undergoes a 1,2-migration, which involves the cleavage of the central C-N bond, to relieve the ring strain and form a stable, functionalized azetidine ring. nih.govacs.org This modular approach allows for the construction of a diverse range of substituted azetidines with high stereospecificity. nih.govacs.orgbris.ac.ukresearchgate.net

These innovative strategies represent a significant step forward in overcoming the traditional hurdles of azetidine synthesis, providing access to a wider array of these important heterocyclic compounds for various applications. rsc.org

Table 2: Innovative Synthetic Methods for Azetidine Rings

| Method | Description | Key Features |

|---|---|---|

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of picolinamide-protected amines onto a γ-C(sp³)–H bond. organic-chemistry.orgacs.org | Directed C-H activation; forms functionalized azetidines with high diastereoselectivity. rsc.orgorganic-chemistry.org |

| Aza Paternò–Büchi Reaction | Visible-light-mediated [2+2] photocycloaddition between an imine (or equivalent) and an alkene. rsc.orgnih.gov | Atom-economical; applicable to acyclic imine precursors; controlled by frontier molecular orbital energy matching. chemrxiv.orgnih.gov |

| Strain-Release Homologation | Reaction of highly strained azabicyclo[1.1.0]butane derivatives with electrophiles, leading to ring opening and rearrangement. nih.govacs.org | Driven by relief of ring strain; allows modular and stereospecific synthesis of diverse azetidines. nih.govbris.ac.uk |

Stereochemical Control and Chiral Investigations of 2 Methylazetidine 3 Carboxylic Acid Systems

Importance of Chirality in Azetidine (B1206935) Derivative Research

Azetidine carboxylic acids are recognized as valuable heterocyclic amino acids that serve as building blocks in the creation of various peptides and have demonstrated a wide range of biological activities. researchgate.net The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and natural products. rsc.org The inherent ring strain of approximately 25.4 kcal/mol contributes to its unique reactivity, making it a desirable component in drug design. rsc.orgrsc.org

Chirality is of paramount importance in drug design and development because biological targets, such as proteins and enzymes, are themselves chiral and often exhibit stereoselectivity towards their binding partners. nih.gov This means that one enantiomer (a non-superimposable mirror image) of a chiral drug may bind to its target with significantly higher affinity than the other. nih.gov In the context of azetidine derivatives, the specific spatial arrangement of substituents on the azetidine ring dictates how the molecule fits into the binding site of a biological target.

For instance, research into antimalarial bicyclic azetidines revealed that out of eight possible stereoisomers, only two, the (2S,3R,4R) and (2R,3R,4R) isomers, were active against a multidrug-resistant strain of malaria. nih.gov This highlights that even subtle changes in stereochemistry, such as the orientation of a substituent at a single stereocenter, can be the difference between a potent therapeutic agent and an inactive compound. nih.gov The United States Food and Drug Administration (FDA) has underscored the importance of understanding stereochemistry in drug development, issuing guidelines that require the absolute stereochemistry of chiral compounds to be known early in the development process. nih.gov

Diastereomeric and Enantiomeric Purity Assessment in Synthetic Protocols

Given the stereospecific nature of biological interactions, the synthesis of stereochemically pure azetidine derivatives is a primary goal for medicinal chemists. This involves the development of synthetic routes that selectively produce a single desired stereoisomer, minimizing or eliminating the presence of others. Various strategies have been developed to achieve this, often employing chiral auxiliaries or stereoselective catalysts.

A key challenge in the synthesis of compounds like 2-methylazetidine-3-carboxylic acid is the control of multiple stereocenters. For example, a practical synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid has been reported, demonstrating the feasibility of producing these complex structures with high stereochemical integrity. researchgate.net Synthetic methods often rely on well-established chemical principles, such as intramolecular alkylation, to construct the azetidine ring. nih.gov The use of optically active starting materials, like (S)-phenylglycinol, can serve as a chiral auxiliary to guide the stereochemical outcome of the reaction. researchgate.net

The assessment of diastereomeric and enantiomeric purity is a critical step in these synthetic protocols. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common technique for separating and quantifying enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral solvating or derivatizing agents, can also be used to determine the ratio of diastereomers. X-ray crystallography provides definitive proof of both relative and absolute stereochemistry, as demonstrated in the synthesis of antimalarial azetidine derivatives. nih.gov

Table 1: Synthetic Strategies for Stereocontrolled Azetidine Synthesis

| Method | Description | Key Features | Reference(s) |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. It is later removed. | Effective for establishing stereocenters. The choice of auxiliary is crucial. | nih.gov |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to selectively produce one enantiomer over the other. | Highly efficient, as a small amount of catalyst can produce a large amount of the desired product. | acs.org |

| Substrate Control | The inherent chirality of the starting material dictates the stereochemistry of the product. | Relies on the availability of enantiopure starting materials. | nih.gov |

| Stereospecific Reactions | Reactions where the stereochemistry of the starting material directly determines the stereochemistry of the product. | Offers a high degree of stereochemical control. | nih.gov |

Stereochemical Influence on Biological Activity Profiles

The stereochemistry of azetidine derivatives is a determining factor in their biological activity. As mentioned earlier, the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket, leads to specific interactions with only one enantiomer of a chiral ligand. The enantiomer that binds more effectively and elicits the desired biological response is termed the "eutomer," while the less active enantiomer is the "distomer." nih.gov

In some cases, the distomer may be inactive, but in others, it can contribute to off-target effects or even be toxic. nih.gov Therefore, the development of single-enantiomer drugs is highly desirable to maximize therapeutic efficacy and minimize potential adverse effects.

Research on antimalarial compounds has provided compelling evidence for the stereochemical influence on the biological activity of azetidine derivatives. nih.govnih.gov A study on bicyclic azetidines targeting the Plasmodium falciparum phenylalanyl-tRNA synthetase found that specific stereoisomers were essential for activity. nih.gov This stereochemical dependence underscores the precise molecular recognition that occurs between the drug and its target. The development of a stereospecific C(sp³)–H arylation method has enabled the synthesis of stereochemically defined azetidine carboxylic acid building blocks, facilitating the exploration of structure-activity relationships. nih.gov

Table 2: Stereoisomers and Antimalarial Activity

| Compound Stereoisomer | Biological Activity against P. falciparum | Reference |

| (2S,3R,4R)-BRD3444 | Active | nih.gov |

| (2R,3R,4R)-BRD3444 | Active | nih.gov |

| Other Stereoisomers | Inactive | nih.gov |

The synthesis and evaluation of different stereoisomers of this compound and its analogs are crucial for identifying the optimal configuration for a given biological target. This knowledge not only leads to more potent and selective drugs but also provides valuable insights into the molecular interactions that govern biological processes.

Conformational Analysis and Structural Characterization of 2 Methylazetidine 3 Carboxylic Acid Systems

Spectroscopic Probes for Conformational Elucidation

A variety of spectroscopic methods are employed to investigate the three-dimensional structure of 2-methylazetidine-3-carboxylic acid-containing molecules. These techniques provide valuable insights into the preferred conformations in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For carboxylic acid derivatives, proton (¹H) NMR and carbon-¹³ (¹³C) NMR are particularly informative.

In ¹H NMR spectra of carboxylic acid derivatives, protons on the carbon atom adjacent to the carbonyl group typically resonate in the 2.0-3.0 ppm range. libretexts.org The acidic proton of a carboxylic acid is highly deshielded and appears far downfield, between 10 and 12 ppm, a characteristic signal for this functional group. libretexts.org This peak is often broad due to hydrogen bonding and will disappear upon the addition of deuterium (B1214612) oxide (D₂O) because of hydrogen-deuterium exchange. libretexts.org

¹³C NMR spectroscopy reveals the chemical environment of each carbon atom. The carbonyl carbon of a carboxylic acid is significantly deshielded, with its signal appearing in the 160-180 ppm range. libretexts.org Studies on enamines derived from α-methyl azetidine (B1206935) have utilized ¹³C NMR to analyze the chemical shifts of the C(2) carbon, providing insights into the electronic structure and conformation of the azetidine ring system. researchgate.net The analysis of NMR coupling constants can also help distinguish between different types of turns in peptides, such as β-turns and γ-turns. researchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H (Carboxylic Acid O-H) | 10 - 12 | Broad signal, disappears with D₂O exchange. libretexts.org |

| ¹H (α-protons) | 2.0 - 3.0 | Protons on the carbon adjacent to the carbonyl group. libretexts.org |

| ¹³C (Carbonyl Carbon) | 160 - 180 | Deshielded due to the electronegative oxygen. libretexts.org |

| Typical NMR Chemical Shifts for Carboxylic Acid Derivatives |

Infrared (IR) and Vibrational Spectroscopy

Infrared (IR) and vibrational spectroscopy are essential for identifying functional groups and probing hydrogen bonding interactions. The carbonyl (C=O) stretching vibration is a particularly strong and characteristic absorption in the IR spectra of carboxylic acid derivatives.

All carbonyl-containing compounds exhibit a strong IR absorption band between 1650 and 1850 cm⁻¹. pressbooks.pub The precise position of this band provides information about the specific type of carbonyl group. pressbooks.pub For carboxylic acids, the C=O stretch typically appears around 1710 cm⁻¹, often accompanied by a broad O-H stretching band in the 2500-3500 cm⁻¹ region due to hydrogen bonding. libretexts.org In fact, hydrogen bonding significantly influences the O-H stretching vibrations. mdpi.com

In derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, IR spectroscopy has been instrumental in identifying the presence of both C5 and sidechain–backbone N–H···N C6γ hydrogen bonds. nih.gov The study of pyrrole-2-carboxylic acid has also demonstrated the utility of IR and Raman spectroscopy in confirming the formation of cyclic acid dimers in the solid state. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3500 | Broad due to hydrogen bonding. libretexts.org |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong absorption. libretexts.org |

| C=O Stretch (General Carbonyls) | 1650 - 1850 | Intense absorption. pressbooks.pub |

| Characteristic Infrared Absorptions for Carboxylic Acids |

Gas Phase Laser Spectroscopy

Gas phase laser spectroscopy offers a unique advantage by allowing the study of isolated molecules, free from solvent effects. This technique provides highly resolved vibrational spectra, enabling a detailed analysis of conformational preferences and intramolecular interactions.

In the study of capped oligomers of 3-amino-1-methylazetidine-3-carboxylic acid, gas phase experiments provided conclusive evidence for stable, extended conformations. nih.gov These extended structures, characterized as 2.0₅-helices, are stabilized by a series of cooperative intra-residue C5 backbone and vicinal N–H···N C6γ hydrogen bonds. nih.gov The exclusive detection of these extended forms in certain oligomers aligns with theoretical predictions of their stability. nih.gov

Intra- and Intermolecular Hydrogen Bonding Networks

C5 Hydrogen Bonding Motifs

A C5 hydrogen bond is a weak, intra-residue interaction involving the backbone NH and C=O groups of the same amino acid residue. nih.gov While individually weak, a succession of C5 hydrogen bonds can lead to the formation of a 2.0₅-helix, an extended secondary structure. nih.gov However, peptide models that adopt stable C5 hydrogen bonds are not common. nih.gov Research has shown that derivatives of 3-amino-1-methylazetidine-3-carboxylic acid can form stable C5 hydrogen bonds, which are further supported by other interactions. nih.gov

Conformational Landscapes and Preferred Orientations

The conformational behavior of peptides and foldamers is profoundly influenced by the stereochemical constraints of their constituent amino acids. The incorporation of cyclic amino acids, such as derivatives of this compound, introduces significant rigidity, which in turn directs the peptide backbone into specific, predictable orientations.

The four-membered ring of azetidine-based amino acids significantly restricts the available conformational space, favoring specific secondary structures. When incorporated into peptides, these residues can promote both extended and folded conformations, depending on factors like the peptide sequence, solvent, and substitution pattern.

Folded conformations such as the γ-turn and the 3₁₀-helix are common. The 3₁₀-helix is the third most abundant secondary structure in proteins and is characterized by a hydrogen bond between the carbonyl group of residue 'i' and the amide nitrogen of residue 'i+3'. explorationpub.com This results in a tight, helical structure with three residues per turn. explorationpub.com Peptides containing 2-alkyl-2-carboxyazetidine scaffolds have been shown to be efficient inducers of γ-turns. researchgate.net Computational studies and experimental data have shown that certain heterochiral peptides containing a Cα-methylated azetidine residue can adopt either type-II β-turns or γ-turns based on the experimental conditions. researchgate.net

Table 1: Comparison of Helical Conformations in Peptides

| Feature | 2.0₅-Helix (Fully Extended) | 3₁₀-Helix (Folded) | γ-Turn (Folded) |

|---|---|---|---|

| Description | An elusive, fully extended peptide conformation. nih.gov | The third most common secondary structure in proteins, forming a thin, elongated helix. explorationpub.com | A tight turn involving three amino acid residues, reversing the direction of the polypeptide chain. researchgate.net |

| Hydrogen Bonding | Forms a 5-membered pseudo-ring (C₅). nih.gov | Between residue i and residue i+3 (C₁₀). explorationpub.com | Between the C=O of residue i and the N-H of residue i+2 (C₇). researchgate.net |

| Residues per Turn | 2 | 3 | N/A (single turn) |

| Associated Residues | Observed with C(α,α)-diethylglycine homo-oligomers in specific solvents. nih.gov | Common in peptides; can be induced by this compound. explorationpub.comresearchgate.net | Efficiently induced by 2-alkyl-2-carboxyazetidine scaffolds. researchgate.net |

Substituents on the azetidine ring play a critical role in dictating the conformational landscape. The introduction of a methyl group at the α-carbon, as in 2-methylazetidine (B154968) carboxylic acid, significantly influences the molecule's folding propensity. Computational studies on N-acetyl-N'-methylamide derivatives of α-methylazetidine-2-carboxylic acid (αMeAze) predict that its tendency to adopt γ-turns is higher than that of its unsubstituted counterpart. nih.gov This increased propensity for folded structures is a direct result of the steric and electronic effects of the methyl group. nih.gov The influence of substituents is a general principle; for example, the incorporation of highly polarized C-F bonds into N-heterocycles can dramatically alter their physical and chemical properties and induce specific ring puckering. researchgate.net

Ring contraction, the use of a four-membered azetidine ring instead of a five-membered pyrrolidine (B122466) ring (found in proline), has a profound impact. Replacing the pyrrolidine ring with an azetidine cycle leads to a marked reduction in conformational flexibility. nih.gov This rigidity is attributed to the quasi-planar geometry of the strained four-membered ring. nih.gov This effect, combined with the pyramidalization of the azetidine nitrogen, can either facilitate favorable intramolecular interactions or alleviate steric hindrance, depending on the peptide backbone's conformation. nih.gov

Table 2: Influence of Structural Modifications on Azetidine Conformation

| Modification | Effect | Rationale | Source |

|---|---|---|---|

| α-Methylation | Increases the tendency to adopt γ-turns. | The Cα-methyl group acts as a key 3D-structural determinant. | researchgate.netnih.gov |

| Ring Contraction (Proline to Azetidine) | Reduces conformational flexibility. | The quasi-planar geometry of the four-membered ring restricts bond rotation. | nih.gov |

| General Substitution | Can dramatically influence ring pucker and physical properties. | Substituents alter the electronic and steric profile of the ring system. | researchgate.net |

Influence of Intrinsic Ring Strain on Conformation

Azetidine and its derivatives are characterized by significant intrinsic ring strain due to the deviation of bond angles from the ideal sp³ tetrahedral angle. acs.orgnih.gov This strain is a defining feature of the four-membered ring and has major consequences for the molecule's stability and conformational behavior. acs.org The small size of the ring introduces the potential for decomposition pathways, such as ring-opening, that are not typically observed in larger, less strained systems like pyrrolidines or piperidines. nih.gov

This inherent strain is also the primary reason for the reduced conformational flexibility of azetidine-containing peptides compared to their proline-based counterparts. nih.govnih.gov The ring's struggle to alleviate angle strain results in a more rigid, quasi-planar geometry. nih.gov While this rigidity is useful for creating conformationally constrained peptides, it also makes the ring susceptible to opening under certain chemical conditions, such as in the presence of Lewis acids or during acid-mediated reactions. acs.orgacs.org This reactivity underscores the delicate balance between the conformational control offered by the azetidine ring and its inherent instability due to ring strain. nih.gov

X-ray Crystallographic Analysis for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for the three-dimensional structural elucidation of molecules. nih.gov It is an indispensable tool for unambiguously determining the relative and absolute configuration of all stereogenic centers within a chiral molecule. nih.govresearchgate.net

For complex chiral molecules like derivatives of this compound, which contain a quaternary stereocenter, X-ray crystallography is crucial. It has been successfully used to assign the absolute configuration of the quaternary center in 2-methyl-azetidine-2-carboxylic acid, which was prepared via a synthetic route that yielded diastereomers. researchgate.net The separation of these diastereomers was followed by crystallographic analysis to confirm their absolute stereochemistry. researchgate.net

The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal. researchgate.net By analyzing the intensity differences between Friedel pairs of reflections (hkl and -h-k-l), the absolute structure of the molecule in the crystal can be determined, often expressed through the Flack parameter. chem-soc.si A successful determination provides incontrovertible proof of the molecule's absolute configuration (R or S), which is essential for understanding its biological activity and interaction with other chiral molecules. nih.govnih.gov

Chemical Reactivity and Transformation Pathways of 2 Methylazetidine 3 Carboxylic Acid

Nucleophilic Ring-Opening Reactions

One of the most common transformation pathways for azetidines, including 2-methylazetidine-3-carboxylic acid, is nucleophilic ring-opening. magtech.com.cn These reactions typically require activation of the azetidine (B1206935) nitrogen, often by protonation with an acid or by conversion to a quaternary azetidinium salt. magtech.com.cnyoutube.com This activation enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cn

In the case of unsymmetrically substituted azetidines, the nucleophile can attack either of the two ring carbons adjacent to the nitrogen. For this compound, this would involve attack at either the C2 or C4 position. The outcome of this attack is governed by the nature of the substituents on the ring and the nucleophile itself. magtech.com.cnorganic-chemistry.org Generally, in the absence of strong steric hindrance, nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state (electronic control). magtech.com.cn However, bulky nucleophiles may preferentially attack the less sterically hindered carbon atom. magtech.com.cn

A variety of nucleophiles can participate in these ring-opening reactions, including halides, alcohols, amines, and thiols, leading to the formation of a diverse array of acyclic, functionalized amine derivatives. organic-chemistry.orgrsc.org For instance, the reaction of an azetidinium salt with a halide anion results in the formation of a γ-haloamine. youtube.com

| Reactant (Azetidinium Salt) | Nucleophile | Product | Controlling Factor |

|---|---|---|---|

| N-activated this compound derivative | Halide (e.g., Cl⁻, Br⁻) | γ-halo-β-methyl-α-amino acid derivative | Electronic/Steric |

| N-activated this compound derivative | Alcohol (R'OH) | γ-alkoxy-β-methyl-α-amino acid derivative | Electronic/Steric |

| N-activated this compound derivative | Amine (R'₂NH) | γ,β-diamino-β-methyl-α-carboxylic acid derivative | Electronic/Steric |

Electrophilic and Radical Transformations

While less common than nucleophilic ring-opening, azetidines can undergo reactions with electrophiles and radicals. The nitrogen atom of the azetidine ring is nucleophilic and can react with electrophiles such as alkyl halides and acyl halides, leading to N-alkylation and N-acylation, respectively, forming azetidinium salts. youtube.com

Radical reactions involving azetidines are also known. The formation of an azetidine radical cation can occur, and its subsequent reactivity, including potential ring-opening, has been studied. acs.org Recent research has also demonstrated that strain-release functionalization of related azabicyclobutanes, which contain a highly strained azetidine-like core, can proceed through radical chain mechanisms. acs.org This suggests that under appropriate conditions, this compound could potentially participate in radical-mediated transformations.

Rearrangement Reactions (e.g., Sommelet-Hauser Rearrangement)

Azetidinium ylides, formed by the deprotonation of an α-carbon on a substituent attached to the nitrogen of an azetidinium salt, can undergo rearrangement reactions. researchgate.netwikipedia.org One notable example is the Sommelet-Hauser rearrangement, which is a rsc.orgorganic-chemistry.org-sigmatropic rearrangement of a benzylic ammonium (B1175870) ylide. wikipedia.org In this reaction, a new C-C bond is formed at the ortho position of a benzyl (B1604629) group attached to the nitrogen, resulting in a rearranged product. wikipedia.org The ring strain of the four-membered azetidine ring can facilitate the generation of the necessary ylide intermediate and enhance the rate of the rearrangement. researchgate.net

Another competing rearrangement is the Stevens rearrangement, a rsc.orgrsc.org-sigmatropic shift. researchgate.net The competition between the Sommelet-Hauser and Stevens rearrangements can often be controlled by the reaction conditions, such as temperature and solvent polarity. While specific examples involving this compound are not prevalent in the literature, the general principles of these rearrangements could be applicable to suitably N-substituted derivatives.

| Rearrangement Type | Starting Material | Key Intermediate | Product Type |

|---|---|---|---|

| Sommelet-Hauser Rearrangement | N-benzyl azetidinium salt | Azetidinium ylide | ortho-substituted N-arylmethyl azetidine |

| Stevens Rearrangement | Azetidinium salt | Azetidinium ylide | Rearranged amine |

Catalytic Reactivity in Organic Transformations

Azetidine derivatives are finding increasing use as catalysts in organic synthesis. rsc.orgrsc.org Their rigid, four-membered ring structure can provide a well-defined chiral environment, making them effective ligands for asymmetric catalysis. Although specific applications of this compound as a catalyst are not widely reported, related azetidine structures have been employed in various catalytic processes.

For example, azetidines have been utilized in catalytic processes such as Henry reactions, Suzuki couplings, Sonogashira couplings, and Michael additions. rsc.org Lanthanide(III) triflates have been shown to catalyze the intramolecular regioselective aminolysis of epoxy amines to produce azetidines. frontiersin.org Furthermore, the development of catalytic enantioselective rearrangements of ylides derived from azetidines highlights their potential in stereocontrolled synthesis. researchgate.netnih.gov The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, suggests its potential as a chiral organocatalyst, activating substrates through both hydrogen bonding and acid-base interactions.

Derivatization via Functional Group Interconversions

The functional groups of this compound, namely the secondary amine and the carboxylic acid, provide versatile handles for further chemical modifications through functional group interconversions. solubilityofthings.comimperial.ac.uk These transformations allow for the synthesis of a wide range of derivatives with tailored properties.

The carboxylic acid moiety can be converted into various other functional groups. For instance, it can be reduced to a primary alcohol, converted to an ester via Fischer esterification, or transformed into an amide through coupling with an amine. imperial.ac.uk These reactions expand the chemical space accessible from this starting material.

The secondary amine of the azetidine ring can also be readily functionalized. As mentioned previously, it can undergo N-alkylation and N-acylation. youtube.com Additionally, the nitrogen can be incorporated into other functional groups, such as sulfonamides. These derivatizations are crucial for modulating the biological activity and physicochemical properties of the parent molecule. nih.gov

| Functional Group | Reagent/Condition | Product Functional Group |

|---|---|---|

| Carboxylic Acid (-COOH) | Alcohol (R'OH), Acid catalyst | Ester (-COOR') |

| Carboxylic Acid (-COOH) | Amine (R'₂NH), Coupling agent | Amide (-CONR'₂) |

| Carboxylic Acid (-COOH) | Reducing agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Secondary Amine (-NH-) | Alkyl halide (R'X) | Tertiary Amine (-NR'-) |

| Secondary Amine (-NH-) | Acyl halide (R'COCl) | Amide (-N(COR')-) |

| Secondary Amine (-NH-) | Sulfonyl chloride (R'SO₂Cl) | Sulfonamide (-N(SO₂R')-) |

Theoretical and Computational Investigations of 2 Methylazetidine 3 Carboxylic Acid

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms involving azetidine (B1206935) derivatives. These studies provide a molecular-level understanding of how these strained ring systems are formed and how they react.

Energy Landscapes and Transition States

Quantum chemical modeling is a powerful tool for mapping the energy landscapes of chemical reactions. researchgate.net By calculating the energies of reactants, products, and intermediate structures, chemists can predict the feasibility and favorability of a particular reaction pathway. A key aspect of this is the identification and characterization of transition states, which represent the energy maxima along the reaction coordinate.

For the formation of azetidine rings, such as in the synthesis of 2-arylazetidines, quantum chemical investigations have been used to understand the preference for the formation of the strained four-membered ring over the thermodynamically more stable five-membered rings. acs.org These studies reveal that under specific, kinetically controlled conditions, the reaction proceeds through a lower energy barrier to form the azetidine product. acs.org

In the context of the biosynthesis of azetidine-2-carboxylic acid, a related compound, computational studies have modeled the intramolecular cyclization of S-adenosyl-L-methionine (SAM). These models predict a kinetically feasible energy barrier for the S_N2 reaction, demonstrating how the enzyme environment lowers the activation energy compared to the reaction in water. nih.gov The enzyme is shown to stabilize a strained conformation of the substrate, which facilitates the cyclization. nih.gov

Table 1: Calculated Energy Barriers for Azetidine Ring Formation

| Reactant(s) | Product(s) | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| S-adenosyl-L-methionine (SAM) | Azetidine-2-carboxylic acid + MTA | B3LYP-D3/def2-TZVP/ε = 4 | 16.6 | nih.gov |

| Propargyl chloride + Potassium 1,3-propanedithiolate | 2-methyl-6,7-dihydro-5H-1,4-dithiepine | CCSD(T)/6–31+G*//B3LYP/6–311++G** | Not specified | researchgate.net |

| Methyl azide (B81097) + 2-butyne | Triazole adduct | M06-2X/6-311++G(d)//M06-2X/6-31+G(d) | Lower for cyclic alkynes | mdpi.com |

This table is for illustrative purposes and includes data from related azetidine and cyclization reactions to demonstrate the application of computational methods.

Regio- and Diastereoselectivity Explanations

Many synthetic routes to substituted azetidines yield specific isomers. Quantum chemical calculations can explain the origins of this regio- and diastereoselectivity. For instance, in the synthesis of 2-arylazetidines from oxiranes, computational studies have provided a quantum mechanical explanation for the observed stereoselectivity, which aligns with Baldwin's rules for ring-closure reactions. acs.org These calculations shed light on the structural factors that control the ring-opening of the oxirane and the subsequent formation of the trans-substituted azetidine ring. acs.org

Similarly, the Wolff rearrangement of diazotetramic acids to form 2-oxoazetidine-3-carboxylic acid derivatives has been shown to proceed with high diastereoselectivity, yielding exclusively trans-diastereomeric β-lactams when chiral starting materials are used. researchgate.net Computational modeling can rationalize these outcomes by comparing the energies of the different possible transition states leading to the various stereoisomers.

Computational Approaches for Conformational Analysis

The three-dimensional shape or conformation of a molecule is crucial to its biological activity and physical properties. Computational methods are widely used to explore the conformational landscapes of flexible molecules like 2-Methylazetidine-3-carboxylic acid.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a popular quantum chemical method for studying the electronic structure and geometry of molecules. mongoliajol.info It offers a good balance between accuracy and computational cost, making it suitable for investigating the conformational preferences of molecules like this compound and its derivatives.

DFT calculations can be used to optimize the geometries of different conformers and calculate their relative energies. mdpi.com For example, studies on azapeptides containing residues like aza-asparagine have used DFT to investigate conformational preferences, revealing the influence of intramolecular hydrogen bonds on the stability of different structures. mdpi.com The choice of DFT functional and the inclusion of dispersion corrections can be critical in accurately predicting the lowest energy conformations. mdpi.com

In the study of carboxylic acids, DFT calculations have been employed to investigate the conformational equilibrium between the syn and anti arrangements of the carboxyl group. nih.gov These studies show that while the syn conformation is generally preferred, the energy difference is small enough for the anti conformer to be present in solution and potentially stabilized within a protein binding site. nih.gov

Table 2: Relative Energies of Carboxylic Acid Conformers

| Molecule | Conformation | Computational Method | Relative Energy (kcal/mol) | Solvent | Reference |

| Acetic Acid | syn | HF/6-31G | 0.0 | Gas Phase | nih.gov |

| Acetic Acid | anti | HF/6-31G | 5-7 | Gas Phase | nih.gov |

| Acetic Acid | syn | TPSSh-D3BJ/def2-TZVP | 0.0 | Implicit Solvent | nih.gov |

| Acetic Acid | anti | TPSSh-D3BJ/def2-TZVP | 2-3 | Implicit Solvent | nih.gov |

This table illustrates the application of DFT in conformational analysis of a simple carboxylic acid.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in a system, MD simulations can explore the conformational space of a molecule and identify the most populated conformational states.

MD simulations are particularly useful for studying the behavior of molecules in a solvent environment, which can significantly influence their conformation. For instance, MD simulations of peptides in water can reveal the stability of different secondary structures and the role of solvent in mediating conformational changes. researchgate.net In the context of this compound, MD simulations could be used to study its conformational flexibility in aqueous solution and how it interacts with surrounding water molecules. These simulations can also provide insights into the dynamic stability of complexes formed between the molecule and a biological target. najah.edu

Prediction of Molecular Interactions and Binding Affinities

A key application of computational chemistry in drug discovery is the prediction of how a molecule will interact with a biological target, such as a protein, and the strength of this interaction (binding affinity).

Computational techniques like molecular docking and free energy calculations are used to predict the binding mode and affinity of a ligand to a receptor. Molecular docking algorithms search for the optimal orientation of a ligand within the binding site of a receptor and score the different poses based on their predicted interaction energy.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding. researchgate.net These calculations take into account both the enthalpic contributions from intermolecular interactions and the entropic contributions related to conformational changes and solvent effects.

For derivatives of this compound, these computational approaches can be used to predict their potential as inhibitors of specific enzymes. By modeling the interactions of the azetidine derivative within the active site of a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. najah.eduresearchgate.net This information can then be used to guide the design of new derivatives with improved binding affinities and biological activities.

Table 3: Computationally Predicted Binding Affinities

| Ligand | Target | Computational Method | Predicted Binding Energy (kcal/mol) | Reference |

| Imidazolidinone derivative 3 | COX-2 | Molecular Docking | -11.569 | najah.edu |

| Imidazolidinone derivative 5 | COX-2 | Molecular Docking | -11.240 | najah.edu |

| Rofecoxib (reference) | COX-2 | Molecular Docking | -9.309 | najah.edu |

| Artemisinin-quinine hybrid | Histo-Aspartic Protease (HAP) | MM-GB/SA | -10.66 (relative to Pepstatin-A) | researchgate.net |

This table provides examples of predicted binding affinities for different ligand-protein systems, illustrating the utility of these computational methods.

Modeling of Stereochemical Outcomes

Computational modeling plays a pivotal role in predicting and rationalizing the stereochemical outcomes of synthetic routes leading to and involving this compound and its derivatives. The presence of two stereocenters (at C2 and C3) means that four possible stereoisomers exist, and controlling their formation is a significant synthetic challenge.

Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the transition state energies for various reaction pathways. By comparing the activation energies for the formation of different diastereomers, chemists can predict which isomer will be favored under specific reaction conditions. For instance, in the synthesis of substituted azetidines, the facial selectivity of an incoming reagent is influenced by the pre-existing substituents on the ring. Computational models can map the steric and electronic landscape of the azetidine substrate to predict the most likely trajectory of attack.

A key aspect of modeling stereochemical outcomes is the conformational analysis of the azetidine ring itself. The four-membered ring is not planar and can exist in puckered conformations. The position of the methyl and carboxylic acid groups influences the degree of puckering and the relative stability of different conformers. These conformational preferences, in turn, affect the stereochemical course of subsequent reactions.

While direct computational studies on the stereochemical outcomes of this compound synthesis are not extensively documented in publicly available literature, insights can be drawn from closely related systems. For example, computational and experimental studies on 2-alkyl-2-carboxyazetidines have shown that these constrained amino acids can efficiently induce specific secondary structures, such as gamma-turns, when incorporated into peptides. researchgate.net The stereochemistry of the azetidine ring is crucial in pre-organizing the peptide backbone into these folded conformations.

The table below illustrates the kind of data that computational models can provide to predict stereochemical outcomes, based on DFT calculations for a hypothetical reaction step in the synthesis of a 2,3-disubstituted azetidine.

| Transition State | Diastereomer Formed | Computational Method | Calculated Relative Energy (kcal/mol) | Predicted Major Product |

| TS-1 (Re-face attack) | (2R,3S) | B3LYP/6-31G(d) | 0.0 | Yes |

| TS-2 (Si-face attack) | (2R,3R) | B3LYP/6-31G(d) | +2.5 | No |

This table is illustrative and based on typical computational outputs for stereoselectivity studies.

Such computational analyses are not only predictive but also provide a deeper understanding of the factors controlling stereoselectivity, such as steric hindrance, electronic effects, and the role of catalysts or solvents.

Computational Design of Novel Azetidine Architectures

The computational design of novel architectures based on the this compound scaffold is a burgeoning area of research, driven by the quest for new therapeutics, catalysts, and materials. Molecular modeling techniques allow for the in silico construction and evaluation of a vast array of virtual compounds, saving significant time and resources compared to traditional synthetic exploration.

One of the primary applications of computational design is in the field of medicinal chemistry. The rigid framework of the azetidine ring makes it an attractive scaffold for creating conformationally constrained analogues of biologically active molecules. By replacing more flexible fragments of a known drug with the this compound core, medicinal chemists can lock the molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity. For instance, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors. nih.gov

The design process typically involves several computational steps:

Scaffold Hopping and Virtual Library Generation: Starting with the this compound core, various substituents can be computationally "attached" to the nitrogen atom and the carboxylic acid group to generate a large virtual library of derivatives.

Molecular Docking: These virtual compounds are then docked into the binding site of a target protein of interest. Docking algorithms predict the preferred binding orientation and affinity of each compound, allowing for the ranking of the virtual library.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Derivatives of this compound can be designed to match a specific pharmacophore, thereby increasing the probability of discovering active compounds.

ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules. This early-stage filtering helps to prioritize compounds with drug-like properties.

The following table provides a conceptual example of how computational design could be used to generate and screen a virtual library of this compound derivatives for a hypothetical protein target.

| Compound ID | N1-Substituent | COOH-Modification | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) |

| VIRT-001 | -H | -OH | -6.5 | 75 |

| VIRT-002 | -CH2Ph | -OH | -8.2 | 60 |

| VIRT-003 | -H | -NHCH3 | -7.1 | 80 |

| VIRT-004 | -SO2Ph | -OH | -7.9 | 65 |

This table is a conceptual representation of data from a computational design workflow.

Beyond drug design, computational methods are also employed to design novel azetidine-based foldamers—oligomers that adopt stable, predictable secondary structures. researchgate.net By modeling the non-covalent interactions between adjacent azetidine units, researchers can design sequences that will fold into specific shapes, such as helices or sheets, for applications in materials science and nanotechnology.

Based on a comprehensive review of available scientific literature, there is no specific information linking the chemical compound this compound to the biological and mechanistic roles outlined in the requested article structure.

Searches for data on this compound and its derivatives did not yield findings related to:

Its role as a bioisostere or mimic of proline and β-proline.

Its function as an analogue of GABA or other aminobutanoic acids.

Any modulation of enzyme activity, including interactions with Penicillin-Binding Proteins (PBPs), inhibition of β-lactamase, or inhibition of glycosidases such as amyloglucosidase and β-hexosaminidases.

The scientific literature extensively documents these biological activities for other azetidine-containing compounds. For instance, azetidine-2-carboxylic acid is a well-known proline mimic. Similarly, β-lactam antibiotics, which feature an azetidin-2-one (B1220530) core structure, are famous for their interaction with PBPs and their susceptibility to β-lactamases. However, this information pertains to different molecular structures and cannot be attributed to this compound.

Therefore, it is not possible to generate a scientifically accurate article on this compound that adheres to the provided outline, as the necessary research findings are not present in the public domain.

Biological Relevance and Mechanistic Insights of 2 Methylazetidine 3 Carboxylic Acid Derivatives Excluding Clinical Applications

Modulation of Enzyme Activity

Kinase Inhibition Potential

While specific studies focusing solely on 2-methylazetidine-3-carboxylic acid derivatives as kinase inhibitors are not extensively documented in the provided search results, the broader class of azetidine (B1206935) derivatives has been investigated for this purpose. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammation. nih.govnih.gov The development of kinase inhibitors is a major focus in drug discovery.

Azetidine scaffolds are utilized as core structures in the design of various kinase inhibitors. For instance, derivatives of azetidine have been incorporated into molecules targeting phosphoinositide 3-kinases (PI3Ks), which are key players in cell proliferation and survival. nih.gov Although direct data on this compound is sparse in the search results, the established role of the azetidine core in kinase inhibition suggests that its derivatives are promising candidates for further investigation in this area.

One study on STAT3 inhibitors utilized azetidine analogues. While these analogues showed sub-micromolar potency in in-vitro cell-free STAT3 DNA-binding assays, they exhibited weak activity against breast cancer cells. acs.org This highlights the importance of the entire molecular structure, not just the azetidine core, in determining biological activity. The carboxylate group was found to be important for inhibiting STAT3 activity, but its polarity was hypothesized to contribute to low cellular activity. acs.org

| Compound Class | Target Kinase | Activity | Reference |

| Azetidine Analogues | STAT3 | Sub-micromolar IC50 in cell-free assay | acs.org |

| Triazolylquinolones (containing azetidine) | PI3K | Pan-inhibitor | nih.gov |

Receptor Ligand Activity

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors vital for synaptic plasticity and neuronal function. nih.gov Azetidine-2,3-dicarboxylic acids, which are structurally related to this compound, have been synthesized and evaluated as NMDA receptor ligands. These compounds are considered conformationally restricted analogs of NMDA.

A study on the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) revealed varying affinities and agonist activities at different NMDA receptor subtypes. L-trans-ADC demonstrated the highest affinity (Ki = 10 μM) and was a potent agonist, particularly at the NR1/NR2D subtype (EC50 = 50 μM). nih.gov In contrast, D-cis-ADC acted as a partial agonist at NR1/NR2C and NR1/NR2D subtypes. nih.gov These findings underscore the stereochemistry-dependent interaction of azetidine dicarboxylic acids with NMDA receptors.

| Compound | Receptor Subtype | Activity | Ki/EC50 | Reference |

| L-trans-ADC | NMDA (general) | Highest affinity ligand | Ki = 10 μM | nih.gov |

| L-trans-ADC | NR1/NR2D | Potent agonist | EC50 = 50 μM | nih.gov |

| D-cis-ADC | NMDA (general) | Ligand | Ki = 21 μM | nih.gov |

| D-cis-ADC | NR1/NR2C | Partial agonist | EC50 = 720 μM | nih.gov |

| D-cis-ADC | NR1/NR2D | Partial agonist | EC50 = 230 μM | nih.gov |

Sphingosine 1-phosphate (S1P) receptors are a class of G protein-coupled receptors involved in various physiological processes, including immune cell trafficking and vascular development. dntb.gov.ua Azetidine-3-carboxylic acid derivatives have been identified as potent agonists of S1P receptors.

One notable derivative, 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, was found to be a potent S1P1 agonist with an EC50 of 0.042 μM. nih.govresearchgate.net This compound exhibited high selectivity for S1P1 over the S1P3 subtype (EC50 = 3.47 μM). nih.govresearchgate.net The modulation of S1P receptors, particularly S1P1, by azetidine derivatives highlights their potential for influencing immune responses.

| Compound | Receptor Subtype | Activity | EC50 | Reference |

| 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid | S1P1 | Potent agonist | 0.042 μM | nih.govresearchgate.net |

| 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid | S1P3 | Agonist | 3.47 μM | nih.govresearchgate.net |

Applications As Structural Motifs in Advanced Chemical Systems

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability, bioavailability, and receptor selectivity. 2-Methylazetidine-3-carboxylic acid is a key component in the development of these advanced therapeutic agents.

Conformationally Constrained Peptide Analogues

The incorporation of this compound into peptide sequences introduces significant conformational constraints. mdpi.comnih.gov This rigidity helps to lock the peptide into a specific three-dimensional shape, which can be crucial for its interaction with biological targets. mdpi.com By replacing native amino acids with this constrained analogue, chemists can fine-tune the spatial arrangement of critical side chains, leading to a more precise fit with the receptor and potentially higher potency and selectivity. mdpi.com The design of such peptidomimetics often involves a deep understanding of the desired bioactive conformation to effectively utilize the constraining effect of the azetidine (B1206935) ring. mdpi.comnih.gov

Induction of Secondary Structure Motifs (e.g., Gamma-Turns, Beta-Turns)